1-(3-Methoxy-4-propoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(3-Methoxy-4-propoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H32N2O6 and its molecular weight is 492.572. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Functionalization
The synthesis and functionalization of polymers using morpholine derivatives and related compounds have been explored. For instance, polyesteramides with protected pendant functional groups were obtained through ring-opening copolymerization involving morpholine-2,5-dione derivatives. Such polymers could have applications in biodegradable materials and drug delivery systems due to their functional groups that allow for further chemical modifications (Veld, Dijkstra, & Feijen, 1992).
Heterocyclic Chemistry
The molecule's structure, which includes a pyrrole and a dione component, is reminiscent of compounds used in the synthesis of heterocyclic compounds. For example, research on 2-(1-Hydroxyalkyl)-1,4-naphthoquinones reacting with pyrrolidino enamines, including morpholine enamines, to yield naphtho[2,3-c]pyran diones, highlights the versatility of such structures in synthesizing complex heterocyclic systems that could have pharmaceutical applications (Kobayashi et al., 2001).
Photoluminescent Materials
Compounds with pyrrolo[3,4-c]pyrrole units, similar to the core structure of the target molecule, have been utilized in the synthesis of photoluminescent materials. These materials could have applications in organic electronics and as sensors due to their strong photoluminescence properties. For example, conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units exhibit strong photoluminescence, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Organic Synthesis and Functional Molecules
The structural motifs present in the target molecule are often found in compounds with biological activity or as intermediates in organic synthesis. For instance, the synthesis of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan derivatives from reactions involving morpholino enamines demonstrates the utility of such structures in creating molecules with potential pharmacological properties (Fujimori et al., 1986).
Properties
IUPAC Name |
1-(3-methoxy-4-propoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-4-13-35-22-8-6-19(17-23(22)33-3)25-24-26(31)20-16-18(2)5-7-21(20)36-27(24)28(32)30(25)10-9-29-11-14-34-15-12-29/h5-8,16-17,25H,4,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOQXHPCPXWQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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